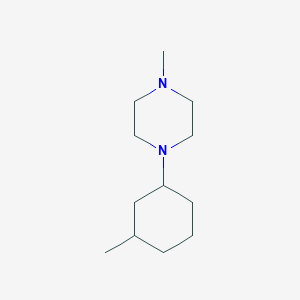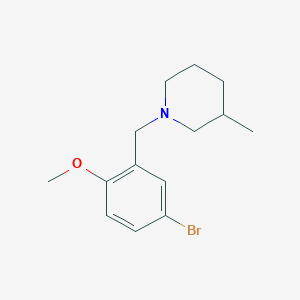![molecular formula C17H19N3O3 B5164123 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol, also known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. NPPB is a potent blocker of chloride channels and has been used in numerous scientific research studies to understand the mechanism of action of these channels.
Mechanism of Action
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol works by blocking the chloride channels and preventing the movement of chloride ions across the cell membrane. This leads to a disruption of the normal physiological processes that rely on chloride ion movement, such as muscle contraction and neuronal excitability.
Biochemical and Physiological Effects:
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the transport of chloride ions across the cell membrane. 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the activity of the calcium-activated chloride channel, which is involved in the regulation of smooth muscle contraction.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its specificity for chloride channels. It has been extensively studied and has been shown to be a potent and selective blocker of these channels. However, one limitation of using 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol is its potential toxicity. It has been shown to be cytotoxic in some cell types and caution should be taken when using this compound in lab experiments.
Future Directions
There are numerous future directions for research involving 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more specific and potent chloride channel blockers. Another area of interest is the study of the role of chloride channels in various diseases, such as cystic fibrosis and epilepsy. Additionally, the potential therapeutic applications of 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in these diseases should be further explored.
Synthesis Methods
The synthesis of 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-nitrobenzyl chloride with piperazine in the presence of sodium hydride to form 4-(4-nitrophenyl)-1-piperazine. This is then reacted with 4-hydroxybenzaldehyde in the presence of acetic acid to form the final product, 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol.
Scientific Research Applications
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been extensively used in scientific research to study the mechanism of action of chloride channels. It has been shown to block both voltage-gated and ligand-gated chloride channels and has been used to study the role of these channels in various physiological processes such as muscle contraction, neuronal excitability, and epithelial transport.
properties
IUPAC Name |
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-1-14(2-8-17)13-18-9-11-19(12-10-18)15-3-5-16(6-4-15)20(22)23/h1-8,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXBDNKDCTDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)





![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)


![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)